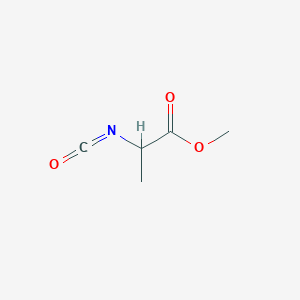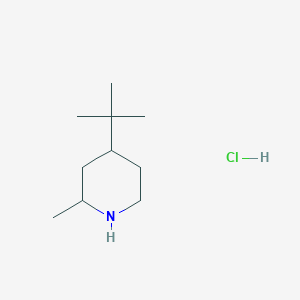
4-Tert-butyl-2-methylpiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-methylpiperidine hydrochloride is a chemical compound known for its unique molecular structure and various chemical properties. While specific research on this exact compound is limited, studies on similar piperidine derivatives provide insights into its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of 4-tert-butyl-2-methylpiperidine derivatives involves multiple steps, including chlorination reactions, addition reactions, and reductions. For example, one efficient route to a similar compound, 1-tert-butyl-4-chloropiperidine, involves chlorination mediated by thionyl chloride and the suppression of side-product formation through specific additives (Amato et al., 2005). Another method outlines the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating novel inhibitors, showcasing the versatility in synthesizing related piperidine compounds (Chen Xin-zhi, 2011).
Molecular Structure Analysis
The molecular and solid-state structures of piperidine derivatives reveal that bulky substituents like the tert-butyl group can significantly influence the compound's overall conformation and intermolecular interactions. For instance, X-ray crystallographic studies of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives have shown that the N-O bond can exhibit unique conformations influenced by the presence of bulky substituents, affecting the molecular packing and stability of these compounds (Anderson et al., 1993).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for functionalization. The reaction of 4′-chloro-2,2′:6′,2″-terpyridine with 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl showcases how piperidine compounds can be used to synthesize complex molecules with specific properties, such as spin-labeled terpyridines (Halcrow et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
4-Tert-butyl-2-methylpiperidine hydrochloride is involved in the synthesis of complex organic compounds and intermediates, serving as a precursor or a reagent in various chemical reactions. For instance, its derivatives are utilized in the synthesis of protein tyrosine kinase inhibitors, showcasing its importance in pharmaceutical research (Chen Xin-zhi, 2011). Moreover, the compound's utility extends to the study of six-membered saturated heterocycles' configurations, where its derivatives are used as model compounds for NMR studies, helping in understanding the stereochemistry of epimeric oxidation products (M. Buděšínský et al., 2014).
Material Science and Photovoltaics
In material science, particularly in the field of dye-sensitized solar cells (DSSCs), derivatives of this compound, such as tert-butylpyridine, are added to redox electrolytes to enhance the performance of DSSCs. This addition results in a significant increase in the open-circuit potential, attributed to the shift of the TiO2 band edge toward negative potentials and an increase in electron lifetime. This mechanism is vital for improving the efficiency of solar cells, demonstrating the compound's application in renewable energy technologies (G. Boschloo, Leif Häggman, A. Hagfeldt, 2006).
Environmental Remediation
Another critical application of this compound derivatives is in environmental remediation. Studies have shown that plants like weeping willows can uptake and transpire volatile organic compounds (VOCs), including MTBE (methyl tert-butyl ether), a compound related to this compound. This process, known as phytoremediation, highlights the potential of using plants to remove or mitigate environmental pollutants, offering a sustainable alternative to conventional remediation methods (Xiao-Zhang Yu, J. Gu, 2006).
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-methylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-8-7-9(5-6-11-8)10(2,3)4;/h8-9,11H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXBTDFDJTXTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

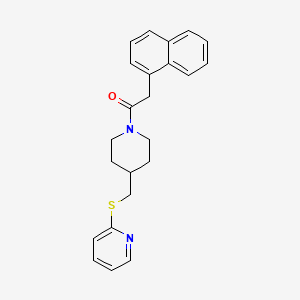
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2494401.png)

![7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2494403.png)

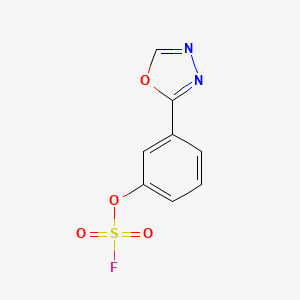
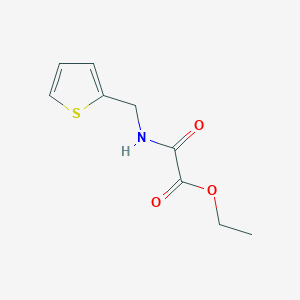
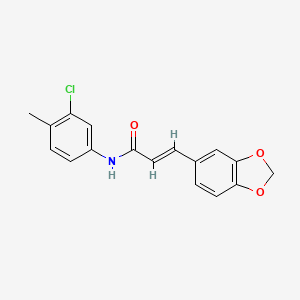

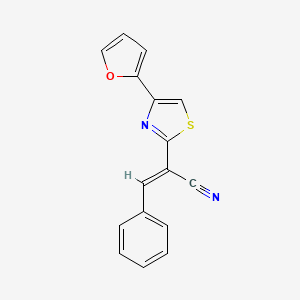

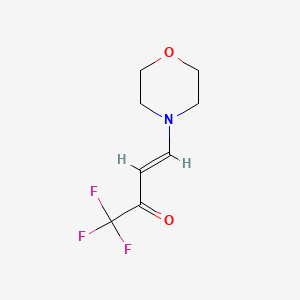
![1-((3,5-dimethylisoxazol-4-yl)methyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494416.png)
